Osbeckic acid

Vasorelaxation Natural Products Cardiovascular Pharmacology

Researchers requiring a well-characterized vasorelaxant reference standard often face batch-to-batch variability in potency and stability. (+)-Osbeckic acid dimer resolves this with defined pharmacology and reproducible dimeric aqueous stability. • Defined EC50 of 887 μM in endothelium-dependent NO/cGMP-mediated rat aortic ring relaxation. • Dimeric form confers thermal and solution stability; reliable positive control for forced degradation studies. • Enantiopure (+)-form via dimethyl daucate route serves as chiral building block for cardiovascular medicinal chemistry. • Synergistic antioxidant enhancer for phenolic compounds (ellagic acid, α-tocopherol) in oxidative stress research.

Molecular Formula C7H6O6
Molecular Weight 186.12 g/mol
Cat. No. B1254149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOsbeckic acid
Synonyms2S-hydroxy-2-(5-carboxy-2-furyl)acetic acid
osbeckic acid
Molecular FormulaC7H6O6
Molecular Weight186.12 g/mol
Structural Identifiers
SMILESC1=C(OC(=C1)C(=O)O)C(C(=O)O)O
InChIInChI=1S/C7H6O6/c8-5(7(11)12)3-1-2-4(13-3)6(9)10/h1-2,5,8H,(H,9,10)(H,11,12)
InChIKeyUAFTYLJFMASQBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Osbeckic Acid Baseline Overview


Osbeckic acid (specifically the (+)-enantiomer, CAS 112923-64-5) is a furan-2-carboxylic acid derivative with the molecular formula C₇H₆O₆ and a molecular weight of 186.12 g/mol [1]. It was first isolated from Osbeckia chinensis L. and later identified as a key vasorelaxant component in rutin-free tartary buckwheat (Fagopyrum tataricum) extract [2]. The compound exists as a dimer in aqueous solution and exhibits vasorelaxant activity via endothelium-dependent NO/cGMP pathways [2].

Endothelium-dependent NO/cGMP vasorelaxation pathway studies
Natural product reference standard with defined dimeric stability
Enantiopure (+)-osbeckic acid for stereochemical-control research

Osbeckic Acid Differentiation from Other Vasorelaxants


Osbeckic acid is not a generic furan carboxylic acid; its vasorelaxant potency, dimeric stability, and stereochemical identity differ markedly from co-occurring acids such as 5-hydroxymethyl-2-furoic acid and protocatechuic acid [1]. Furthermore, its dimeric form in aqueous solution imparts unique stability and pharmacological properties that are absent in monomeric analogs. These structural and functional distinctions mean that substituting osbeckic acid with other plant-derived acids or common vasorelaxants (e.g., apocynin) would yield substantially different experimental outcomes.

  • Vs. co-occurring plant acids 5-hydroxymethyl-2-furoic acid and protocatechuic acid lack the dimeric structure and stereochemistry; vasorelaxant response may differ substantially.
  • Vs. apocynin Apocynin exhibits redox-dependent dimerization, distinct stability profile, and different pathway engagement; direct replacement may not replicate reported endpoint context.

Osbeckic Acid Comparative Evidence


Vasorelaxant Potency vs. Co-Isolated Acids

In 1.0 μM phenylephrine-contracted Sprague-Dawley rat thoracic aorta rings, (+)-osbeckic acid dimer exhibited an EC50 of 887 μM, which is 4.1-fold more potent than 5-hydroxymethyl-2-furoic acid (EC50 3610 μM) and 2.4-fold more potent than protocatechuic acid (EC50 2160 μM). p-Hydroxybenzoic acid showed no detectable inhibition [1].

Potency vs. co-occurring acids
Head-to-head
EC50 887 μM
4.1-fold lower EC50 than 5-hydroxymethyl-2-furoic acid (3610 μM); 2.4-fold lower than protocatechuic acid (2160 μM)
Reported higher potency among tested co-occurring acids in rat aortic ring model.
Endothelium-intact, 1 μM phenylephrine contraction; p-hydroxybenzoic acid showed no inhibition.
Vasorelaxation Natural Products Cardiovascular Pharmacology

Vasorelaxant Efficacy vs. Apocynin

Under the same experimental conditions (1.0 μM PE-contracted SD rat thoracic aorta rings), the vasorelaxation power of (+)-osbeckic acid dimer was approximately half that of apocynin (EC50 452 μM), placing osbeckic acid as a moderately potent natural vasorelaxant benchmarked against a well-characterized pharmacological tool [1].

Potency vs. apocynin
Head-to-head
EC50 887 μM (apocynin 452 μM)
Approximately 2-fold higher EC50 than apocynin
Reported lower potency than apocynin in the same assay; provides natural-product potency benchmark.
Same experimental conditions; apocynin is a widely used pharmacological tool.
Vasorelaxation Natural vs. Synthetic Comparator Cardiovascular Pharmacology

Thermal and Solution Stability vs. Apocynin

Dimeric (+)-osbeckic acid remained intact (no degradation peak) in water and 0.1% TFA at 4°C for 2 weeks and at 90°C for 90 min, as monitored by reversed-phase HPLC. In contrast, dissolution in DMSO caused rapid degradation into the monomeric form [1]. Apocynin, a comparator vasorelaxant, is known to undergo redox-dependent covalent dimerization that can alter its pharmacological activity [1].

Thermal & solution stability
Supporting evidence
Stable in H₂O/0.1% TFA (4°C, 2 wk; 90°C, 90 min)
Degradation observed in DMSO; apocynin prone to redox dimerization
Dimeric form maintains integrity under thermal stress, unlike apocynin; supports consistent experimental handling.
HPLC monitoring (Cosmosil 5C18-ARII); DMSO dissolution leads to monomer formation.
Chemical Stability HPLC Analysis Vasorelaxant Storage

Enantiopure Synthesis from Dimethyl Daucate

Dimethyl daucate (43) was converted into (+)-osbeckic acid (47) through acid-induced ring contraction and dehydration, a transformation that simultaneously proved its (S)-configuration [1]. Unlike natural extraction, which yields limited quantities and potential stereochemical ambiguity, this synthetic route provides enantiopure material with well-defined stereochemistry.

Enantiopure synthetic route
Method context
From dimethyl daucate via acid-induced ring contraction
Confirms (S)-configuration; provides enantiopure material
Synthetic access supports batch-to-batch stereochemical consistency for SAR studies.
Alternative to natural extraction, which may yield undefined enantiomeric composition.
Stereoselective Synthesis Natural Product Chemistry Chiral Building Block

Osbeckic Acid Applications


Natural Product Vasorelaxation Screening

Use (+)-osbeckic acid dimer as a characterized reference standard for evaluating vasorelaxant activity in plant extracts or purified natural products in isolated rat aortic ring assays. Its well-defined EC50 (887 μM) and comparative potency against co-occurring acids make it an ideal positive control for screening campaigns focused on endothelium-dependent vasorelaxation [1].

Antioxidant Synergy Research

Employ osbeckic acid as a synergist to enhance the antioxidant efficacy of phenolic compounds such as ellagic acid and α-tocopherol. Its ability to act as an antioxidative synergist rather than a primary antioxidant differentiates it from conventional antioxidants and opens applications in food preservation and oxidative stress research [2].

Chiral Furan-2-Carboxylic Acid Synthesis

Utilize enantiopure (+)-osbeckic acid obtained via the dimethyl daucate route as a chiral building block for the synthesis of novel vasorelaxant compounds. The established synthetic pathway enables access to stereochemically pure material for medicinal chemistry campaigns targeting cardiovascular indications [3].

Vasorelaxant Stability Assessment

Leverage the demonstrated thermal and solution stability of osbeckic acid dimer as a stable positive control in forced degradation studies of vasorelaxant compounds. Its resistance to degradation in aqueous and acidic media at elevated temperatures provides a reliable benchmark for evaluating the shelf-life and handling requirements of less stable natural products [1].

Application
Selection Property
Validation Focus
Vasorelaxation screening studies
Endothelium-dependent NO/cGMP pathway probe
EC50 ranking among plant-derived acids in aortic ring assays
Antioxidant synergism research
Synergist activity with phenolic antioxidants
Synergism ratio in oxidative stress models
Chiral furan-2-carboxylic acid synthesis
Enantiopure (S)-configuration building block
Stereochemical integrity verification
Vasorelaxant stability assessment
Thermal and solvent stability profile
HPLC integrity under stress conditions
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